Cas no 57018-10-7 (2-bromo-6-chloro-4-methylphenol)

2-bromo-6-chloro-4-methylphenol 化学的及び物理的性質
名前と識別子
-
- Phenol, 2-bromo-6-chloro-4-methyl-
- 2-bromo-6-chloro-4-methylphenol
- SCHEMBL10922054
- DTXSID80538159
- EN300-203031
- 57018-10-7
-
- MDL: MFCD22414716
- インチ: InChI=1S/C7H6BrClO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
- InChIKey: UACGFKDZXGCYIQ-UHFFFAOYSA-N
- SMILES: CC1=CC(Cl)=C(O)C(Br)=C1
計算された属性
- 精确分子量: 219.92908
- 同位素质量: 219.92906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
2-bromo-6-chloro-4-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-203031-10.0g |
2-bromo-6-chloro-4-methylphenol |
57018-10-7 | 95% | 10.0g |
$2269.0 | 2023-02-28 | |
Enamine | EN300-203031-0.5g |
2-bromo-6-chloro-4-methylphenol |
57018-10-7 | 95% | 0.5g |
$407.0 | 2023-09-16 | |
TRC | B673813-50mg |
2-bromo-6-chloro-4-methylphenol |
57018-10-7 | 50mg |
$ 160.00 | 2022-06-06 | ||
Enamine | EN300-203031-2.5g |
2-bromo-6-chloro-4-methylphenol |
57018-10-7 | 95% | 2.5g |
$1034.0 | 2023-09-16 | |
Enamine | EN300-203031-1.0g |
2-bromo-6-chloro-4-methylphenol |
57018-10-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
Aaron | AR01B9O5-500mg |
2-Bromo-6-chloro-4-methylphenol |
57018-10-7 | 95% | 500mg |
$585.00 | 2025-02-09 | |
A2B Chem LLC | AW04265-250mg |
2-bromo-6-chloro-4-methylphenol |
57018-10-7 | N/A | 250mg |
$119.00 | 2024-04-19 | |
A2B Chem LLC | AW04265-500mg |
2-bromo-6-chloro-4-methylphenol |
57018-10-7 | N/A | 500mg |
$154.00 | 2024-04-19 | |
A2B Chem LLC | AW04265-100mg |
2-bromo-6-chloro-4-methylphenol |
57018-10-7 | 95% | 100mg |
$195.00 | 2023-12-30 | |
Enamine | EN300-203031-1g |
2-bromo-6-chloro-4-methylphenol |
57018-10-7 | 95% | 1g |
$528.0 | 2023-09-16 |
2-bromo-6-chloro-4-methylphenol 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
2-bromo-6-chloro-4-methylphenolに関する追加情報
Recent Advances in the Study of 2-Bromo-6-Chloro-4-Methylphenol (CAS: 57018-10-7) in Chemical and Biomedical Research
2-Bromo-6-chloro-4-methylphenol (CAS: 57018-10-7) is a halogenated phenolic compound that has garnered significant attention in recent years due to its versatile applications in chemical synthesis, pharmaceutical development, and material science. This research briefing aims to provide an up-to-date overview of the latest studies focusing on the synthesis, properties, and potential applications of this compound, particularly in the context of biomedical research.
Recent studies have highlighted the role of 2-bromo-6-chloro-4-methylphenol as a key intermediate in the synthesis of more complex organic molecules. Its unique structural features, including the presence of bromine and chlorine substituents, make it a valuable building block for the development of novel pharmaceuticals and agrochemicals. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potential antimicrobial agents, showcasing its broad-spectrum activity against drug-resistant bacterial strains.
In addition to its synthetic applications, researchers have also explored the biological activities of 2-bromo-6-chloro-4-methylphenol. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed its inhibitory effects on specific enzymatic pathways, suggesting potential therapeutic applications in diseases such as cancer and inflammatory disorders. The study employed advanced computational modeling and in vitro assays to elucidate the compound's mechanism of action, providing valuable insights for future drug design efforts.
Another area of interest is the environmental and toxicological profile of 2-bromo-6-chloro-4-methylphenol. A 2022 study in Environmental Science & Technology examined its degradation pathways and ecotoxicological effects, emphasizing the need for sustainable synthesis methods and proper disposal protocols. The findings underscore the importance of balancing industrial applications with environmental safety considerations.
Looking ahead, ongoing research is expected to further explore the potential of 2-bromo-6-chloro-4-methylphenol in drug discovery and material science. Collaborative efforts between chemists, biologists, and environmental scientists will be crucial in unlocking its full potential while addressing any associated challenges. This compound's unique properties and versatile applications position it as a promising candidate for future innovations in the chemical and biomedical fields.
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